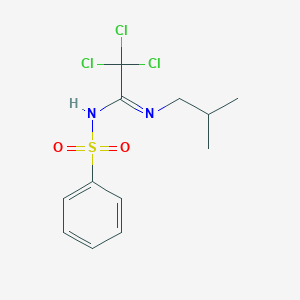
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. The compound is a member of the thiadiazole family and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide 1 is not fully understood, but it is believed to act primarily by inhibiting the activity of enzymes involved in inflammation and pain pathways. The this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. Compound 1 has also been shown to inhibit the activity of lipoxygenases, which are involved in the production of leukotrienes, another class of inflammatory mediators.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. The this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, and to inhibit the activation of immune cells such as macrophages and T cells. In addition, this compound 1 has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide 1 for lab experiments is its potency and selectivity for COX-2 and lipoxygenases, which makes it a useful tool for studying the role of these enzymes in inflammation and pain pathways. In addition, the this compound has been shown to exhibit good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of this compound 1 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide 1. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of the this compound, making it more suitable for clinical use. Another area of interest is the investigation of the this compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to elucidate the exact mechanism of action of this compound 1 and to identify other potential targets for the this compound's activity.
Synthesemethoden
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide 1 involves the reaction of 5-cyclohexyl-1,3,4-thiadiazole-2-amine with 2-(2-isopropylphenoxy)acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) and requires careful control of the reaction conditions to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. The N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammatory diseases such as arthritis.
Eigenschaften
Molekularformel |
C19H25N3O2S |
|---|---|
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H25N3O2S/c1-13(2)15-10-6-7-11-16(15)24-12-17(23)20-19-22-21-18(25-19)14-8-4-3-5-9-14/h6-7,10-11,13-14H,3-5,8-9,12H2,1-2H3,(H,20,22,23) |
InChI-Schlüssel |
KBIRDAFXOMFLOU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=NN=C(S2)C3CCCCC3 |
Kanonische SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=NN=C(S2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284360.png)
![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)
![4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate](/img/structure/B284362.png)



![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)

![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B284377.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B284380.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B284382.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B284383.png)


